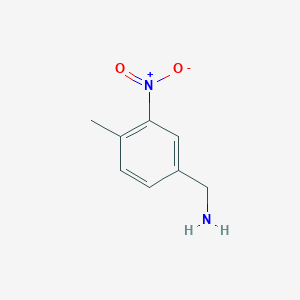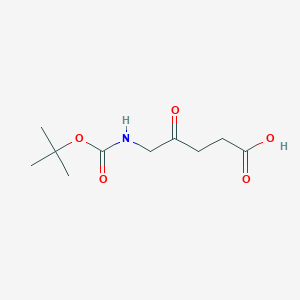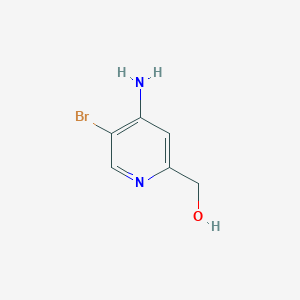
(4-Methyl-3-nitrophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-3-nitrophenyl)methanamine is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Intermediates
- Synthesis of Indene Derivatives: An efficient method for synthesizing 2, 3-dihydro-1H-indene-1-methanamines was developed, starting from 4-nitro-3-phenylbutanoic acid. This process offers mild conditions, less pollution, and simple manipulation, making it significant for chemical synthesis (Zhou et al., 2013).
- Benzylamino Coumarin Derivative Synthesis: A novel coumarin derivative was synthesized by reacting 4-chloro-3-nitrocoumarin with (4-methoxyphenyl)methanamine. This study highlights the versatility of methanamines in creating new chemical compounds (Dekić et al., 2020).
Spectroscopic and Structural Analysis
- Spectral and Crystallographic Studies: Schiff bases derived from 4-nitrocinnamaldehyde were synthesized and characterized using various spectroscopic methods. These studies are crucial for understanding the structural and electronic properties of new compounds (Ani et al., 2021).
Biological and Environmental Applications
- Biodegradation of Nitrophenol Compounds: A study on Ralstonia sp. SJ98 demonstrated its ability to degrade 3-methyl-4-nitrophenol, a breakdown product of certain insecticides. This research is pivotal in environmental bioremediation and understanding microbial interactions with nitrophenol compounds (Bhushan et al., 2000).
Photodynamic Therapy
- Iron(III) Complexes for Photocytotoxicity: Iron(III) complexes with methanamine derivatives were synthesized and their photocytotoxic properties were examined. This research is vital in exploring new methods for targeted cancer treatment using photodynamic therapy (Basu et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (4-Methyl-3-nitrophenyl)methanamine may also interact with various cellular targets.
Mode of Action
It’s known that similar compounds can react with a variety of compounds, including amines, alcohols, and carboxylic acids. They can also react with nucleophiles, such as water and thiols, to form nitrosamines.
Biochemical Pathways
It’s known that similar compounds, such as 3-methyl-4-nitrophenol, are degraded by certain strains of bacteria through a series of enzymatic reactions . The enzymes PnpA, PnpB, PnpCD, PnpE, and PnpF were found to be involved in this degradation process .
Pharmacokinetics
Similar compounds are known to be soluble in methanol and glacial acetic acid , which may influence their bioavailability.
Result of Action
Similar compounds have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, 3-methyl-4-nitrophenol, a similar compound, is a persistent pollutant produced from the degradation of the insecticide fenitrothion under aerobic environmental conditions . The degradation of this compound by certain bacterial strains can be influenced by environmental factors such as pH, temperature, and the presence of other organic compounds .
Propiedades
IUPAC Name |
(4-methyl-3-nitrophenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGIBQOBTAYVCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594136 |
Source


|
| Record name | 1-(4-Methyl-3-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623155-53-3 |
Source


|
| Record name | 1-(4-Methyl-3-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














